molecular formula C10H13N5O3S B1261110 (3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol

(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol

Cat. No.: B1261110
M. Wt: 283.31 g/mol
InChI Key: VLRCFULRQZKFRM-JYQXIPBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol is a purine 2'-deoxyribonucleoside.

Scientific Research Applications

  • Antimicrobial and Antiviral Applications : Aminopurin derivatives, including nucleosides and their analogs, have been explored for their antimicrobial and antiviral properties. For instance, certain aminoxyl radicals, related in structure due to their purine basis, have been evaluated for nonmutagenicity and low toxicity, suggesting their potential for safe biological applications (Sosnovsky, 1992).

  • Pharmacological Interventions : The pharmacological efficacy of thiopurine compounds, such as azathioprine and 6-mercaptopurine, in treating inflammatory conditions like inflammatory bowel disease (IBD) indicates a research direction into the therapeutic applications of related aminopurin derivatives. These studies highlight the importance of understanding the metabolic pathways and genetic factors affecting drug efficacy and toxicity, offering a pathway for personalized medicine applications (Leong, Gearry, & Sparrow, 2008).

  • Bioactive Material Research : The investigation into bioactive molecules, particularly those involving furan and thiophene as structural units in medicinal chemistry, emphasizes the role of heteroaromatic substituents in enhancing biological activity. This research area could potentially apply to the exploration of "(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol" and its derivatives for developing new therapeutic agents (Ostrowski, 2022).

  • Chemical Synthesis and Industrial Applications : The diverse utility of amino-1,2,4-triazoles in fine organic synthesis for producing agricultural products, pharmaceuticals, and other chemicals suggests a research avenue for synthesizing and applying complex aminopurin derivatives in various industrial sectors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Properties

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4?,6-,7-,10?/m0/s1

InChI Key

VLRCFULRQZKFRM-JYQXIPBXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@H](C(O3)CO)O)S)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol
Reactant of Route 2
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol
Reactant of Route 3
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol
Reactant of Route 4
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol
Reactant of Route 5
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol
Reactant of Route 6
Reactant of Route 6
(3S,4S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-mercapto-3-oxolanol

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